5-Fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)-4-(methylthio)pyrimidine
Description
Properties
IUPAC Name |
5-fluoro-2-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]-4-methylsulfanylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F5N3S/c1-20-10-7(13)4-18-9(19-10)8-6(12)2-5(3-17-8)11(14,15)16/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTMJHEINROUOOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=NC=C1F)C2=C(C=C(C=N2)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F5N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution
Nucleophilic substitution reactions are fundamental in modifying pyrimidine rings. For example, a chlorinated pyrimidine can be reacted with a nucleophile (like a thiolate) to introduce a methylthio group.
Cross-Coupling Reactions
Cross-coupling reactions, such as Suzuki or Stille reactions, are used to couple the pyrimidine ring with other aromatic systems. For instance, a halogenated pyrimidine can be coupled with a boronic acid derivative of the pyridine ring.
Halogenation and Thiolation
Halogenation involves introducing halogen atoms (like fluorine) onto the ring, while thiolation involves introducing thiol groups. These reactions are crucial for modifying the compound's properties.
Preparation of Key Intermediates
To synthesize 5-Fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)-4-(methylthio)pyrimidine , several key intermediates must be prepared:
- 3-Fluoro-5-(trifluoromethyl)pyridin-2-yl boronic acid : This would be used in a cross-coupling reaction to attach the pyridine ring to the pyrimidine.
- 5-Fluoro-4-chloropyrimidine : This serves as a starting material for introducing the methylthio group via nucleophilic substitution.
Detailed Synthesis Steps
Given the lack of specific information on the target compound, a hypothetical synthesis pathway based on general principles is outlined below:
Preparation of 5-Fluoro-4-chloropyrimidine :
- Start with a pyrimidine derivative and use a halogenating agent to introduce chlorine.
- Fluorination can be achieved through various methods, such as using a fluorinating agent like Selectfluor.
Introduction of Methylthio Group :
- React the chlorinated pyrimidine with sodium methanethiolate in a suitable solvent to replace the chlorine with a methylthio group.
Cross-Coupling with Pyridine Derivative :
- Prepare the boronic acid derivative of the pyridine ring.
- Perform a Suzuki coupling reaction between the boronic acid and the halogenated pyrimidine to form the desired compound.
Analytical Techniques
Analytical techniques such as NMR (Nuclear Magnetic Resonance) spectroscopy and Mass Spectrometry (MS) are crucial for confirming the structure and purity of the synthesized compound.
| Technique | Purpose |
|---|---|
| ¹H NMR | Confirm proton environments and structure. |
| ¹³C NMR | Determine carbon environments and confirm structure. |
| ¹⁹F NMR | Analyze fluorine environments. |
| MS | Verify molecular weight and fragmentation pattern. |
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)-4-(methylthio)pyrimidine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyrimidine ring can be reduced under catalytic hydrogenation conditions.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced pyrimidine derivatives.
Substitution: Substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
5-Fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)-4-(methylthio)pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials with specific properties such as high thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)-4-(methylthio)pyrimidine involves its interaction with specific molecular targets. The fluorine and trifluoromethyl groups can enhance the compound’s binding affinity to enzymes or receptors, while the methylthio group can modulate its reactivity and stability. These interactions can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Substituent Variations on the Pyrimidine Core
Key Observations :
- Reactivity : The thioacetate ester in CAS 1823182-35-9 introduces hydrolytic instability, limiting its utility in aqueous environments compared to the stable methylthio group.
- Solubility : Piperazine-containing derivatives (e.g., CAS 2034553-93-8) exhibit improved aqueous solubility due to the basic nitrogen atoms, whereas the target compound’s trifluoromethyl and methylthio groups favor lipid bilayer penetration.
Biological Activity
5-Fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)-4-(methylthio)pyrimidine is a complex organic compound with significant biological activity. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a pyrimidine ring substituted with fluorine, trifluoromethyl, and methylthio groups. Its molecular formula is with a molecular weight of 321.27 g/mol .
| Property | Value |
|---|---|
| IUPAC Name | 5-fluoro-2-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]-4-methylsulfanylpyrimidine |
| CAS Number | 1823182-78-0 |
| Molecular Formula | C12H8F5N3S |
| Molecular Weight | 321.27 g/mol |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including electrophilic fluorination and trifluoromethylation. The methylthio group is introduced via nucleophilic substitution reactions.
Biological Activity
Research indicates that this compound exhibits various biological activities, particularly in the fields of oncology and inflammation.
Anticancer Activity
Studies have shown that compounds structurally related to this pyrimidine derivative can inhibit the growth of various cancer cell lines. For instance, derivatives similar to this compound have demonstrated cytotoxic effects against human gastric cancer (SGC-7901), lung cancer (A549), and hepatocellular carcinoma (HepG2) cells .
Case Study:
In one study, a related compound was tested using the MTT assay, revealing significant growth inhibition rates ranging from 75% to 84% at concentrations of 40 µg/mL. The IC50 values for these compounds were significantly lower than standard treatments like 5-Fluorouracil (5-FU), indicating superior efficacy in certain contexts .
The mechanism by which this compound exerts its biological effects appears to involve interaction with specific molecular targets. The presence of fluorine and trifluoromethyl groups enhances binding affinity to enzymes or receptors, potentially leading to the inhibition of critical biochemical pathways involved in cancer cell proliferation .
Comparative Analysis with Similar Compounds
Comparative studies highlight the unique biological activity of this compound relative to other pyrimidines:
| Compound Name | Biological Activity |
|---|---|
| 5-Fluoro-2-(trifluoromethyl)pyridine | Limited anticancer activity |
| 2-(3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)pyrimidine | Moderate activity |
| 4-(Methylthio)pyrimidine | Minimal activity |
Uniqueness: The combination of fluorine, trifluoromethyl, and methylthio groups contributes to enhanced stability and reactivity, making this compound particularly valuable for drug development.
Q & A
Basic Research Questions
Q. What are the key synthetic routes and purification methods for 5-Fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)-4-(methylthio)pyrimidine?
- Answer : Synthesis typically involves halogenated pyrimidine and pyridine precursors. For example:
- Step 1 : React a fluorinated pyrimidine core (e.g., 4-chloro-5-fluoro-2-(methylsulfanyl)pyrimidine, ) with a trifluoromethyl-substituted pyridine derivative under nucleophilic aromatic substitution (SNAr) conditions.
- Step 2 : Use catalysts like Pd for cross-coupling reactions to introduce the pyridinyl group.
- Purification : Column chromatography (silica gel) or recrystallization in solvents like ethanol/water mixtures is employed to achieve ≥95% purity (HPLC-verified) .
Q. How is compound purity validated in academic research?
- Answer : Purity is assessed via:
- HPLC : Retention time analysis with ≥95% purity thresholds .
- NMR Spectroscopy : Confirmation of structural integrity via ¹⁹F and ¹H NMR to verify fluorine and methylthio substituents.
- Mass Spectrometry : High-resolution MS (HRMS) for molecular weight validation .
Advanced Research Questions
Q. How do electronic effects of fluorine and trifluoromethyl groups influence reactivity in cross-coupling reactions?
- Answer :
- Trifluoromethyl (CF₃) : Strong electron-withdrawing effect reduces electron density on the pyridine ring, slowing SNAr reactions but enhancing stability against nucleophilic attack .
- Fluorine Substituents : Meta- and para-fluoro groups on the pyridine ring direct electrophilic substitution and stabilize intermediates via resonance .
- Experimental Optimization : Adjust reaction temperature (e.g., 80–120°C) and use polar aprotic solvents (DMF, DMSO) to balance reactivity and selectivity .
Q. How can contradictions in biological activity data across studies be resolved?
- Answer : Contradictions often arise from:
- Purity Variability : Impurities (e.g., unreacted intermediates) may skew bioactivity results. Rigorous HPLC and NMR validation are critical .
- Stereochemical Effects : Chiral centers or conformational flexibility (e.g., methylthio group orientation) can alter binding. Single-crystal X-ray diffraction (as in ) clarifies 3D structure-activity relationships.
- In Silico Modeling : Molecular docking studies (e.g., using AutoDock Vina) reconcile discrepancies by predicting binding modes to targets like kinase enzymes .
Q. What computational approaches predict the compound’s metabolic stability?
- Answer :
- DFT Calculations : Assess bond dissociation energies (BDEs) of C–F and C–S bonds to predict susceptibility to enzymatic cleavage.
- ADMET Prediction : Tools like SwissADME evaluate lipophilicity (LogP) and metabolic pathways, guided by structural analogs (e.g., ethyl 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylate, ).
- Metabolite Identification : LC-MS/MS screens for oxidative metabolites (e.g., sulfoxide formation from methylthio groups) .
Methodological Challenges and Solutions
Q. What strategies mitigate byproduct formation during fluorination steps?
- Answer :
- Reagent Selection : Use selective fluorinating agents (e.g., DAST or Deoxo-Fluor) to minimize polyfluorination .
- Temperature Control : Low temperatures (−20°C to 0°C) reduce side reactions during trifluoromethylation .
- Byproduct Monitoring : TLC or in-line IR spectroscopy tracks reaction progress and identifies intermediates .
Q. How is crystallinity optimized for X-ray diffraction studies?
- Answer :
- Solvent Screening : Test solvents (e.g., DCM/hexane or acetone/water) to grow single crystals via slow evaporation .
- Temperature Gradients : Gradual cooling (e.g., 4°C/day) enhances crystal lattice formation.
- Data Collection : Synchrotron radiation improves resolution for heavy atoms (e.g., fluorine) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
